molecular formula C10H11BN2O2 B8036341 [3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid

[3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid

Cat. No.: B8036341
M. Wt: 202.02 g/mol
InChI Key: LLCVGIRUXJWSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1-Methyl-1H-pyrazol-3-yl)phenyl]boronic acid is a high-purity aryl boronic acid derivative of significant value in modern synthetic chemistry, particularly for the construction of biaryl systems via Suzuki-Miyaura cross-coupling reactions . This compound integrates a phenylboronic acid functional group with a 1-methyl-1H-pyrazole heterocycle, a combination that offers versatile utility in medicinal chemistry and materials science. The boronic acid group serves as a crucial handle for palladium-catalyzed coupling with various aryl halides, enabling the efficient introduction of the 3-(1-methyl-1H-pyrazol-3-yl)phenyl scaffold into more complex molecules . The pyrazole ring is a privileged pharmacophore in drug discovery, found in numerous FDA-approved therapeutics such as the anti-inflammatory Celecoxib and the anticancer agent Encorafenib due to its ability to confer a wide range of biological activities . Researchers utilize this boronic acid as a key building block in the discovery and development of novel pharmaceutical candidates, especially for creating targeted kinase inhibitors and compounds with anti-inflammatory and anticancer properties . Its application extends beyond traditional cross-coupling; the compound can participate in the formation of stable, four-coordinate boron(III) complexes when combined with specific [N,O]-bidentate ligands, a property valuable for developing luminescent materials and sensing probes . Supplied with a minimum purity of 95% , this product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCVGIRUXJWSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NN(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Iodo-1-methyl-1H-pyrazole

The foundational step involves converting N-methyl-3-aminopyrazole into 3-iodo-1-methyl-1H-pyrazole via diazotization. This reaction proceeds in a mixed solvent system of concentrated hydrochloric acid and water at 0–5°C. Sodium nitrite (2–2.5 equivalents) is added to generate the diazonium intermediate, which is subsequently quenched with potassium iodide (2–2.5 equivalents) to introduce iodine at the 3-position of the pyrazole. Purification via ethyl acetate extraction and column chromatography yields the iodinated product in >85% purity.

Boronylation via Lithium-Halogen Exchange

The iodopyrazole is then subjected to boronylation using n-butyllithium (n-BuLi) and isopropoxyboronic acid pinacol ester in dry tetrahydrofuran (THF) under argon at −65°C to −50°C. This step leverages the strong base to deprotonate the pyrazole, facilitating a lithium-halogen exchange that replaces iodine with the boronate ester. Acidic workup and column chromatography yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester with 90–95% yield.

Suzuki-Miyaura Coupling with Halophenyl Derivatives

To attach the pyrazole moiety to the phenyl ring, a Suzuki-Miyaura cross-coupling is performed between the pyrazole boronic ester and 3-iodophenylboronic acid pinacol ester . Using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalysts in a 1,2-dimethoxyethane (DME)/water mixture at 120°C under microwave irradiation, the reaction achieves >80% conversion. Deprotection of the pinacol ester with aqueous HCl yields the final product, [3-(1-methyl-1H-pyrazol-3-yl)phenyl]boronic acid .

Direct Functionalization of Phenylboronic Acid via Transition Metal Catalysis

Palladium-Catalyzed C–H Borylation

An alternative route employs palladium-catalyzed C–H borylation of pre-functionalized phenylpyrazole derivatives. Starting with 3-(1-methyl-1H-pyrazol-3-yl)iodobenzene , Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 85°C introduces the boronate group at the para position relative to the pyrazole substituent. This method avoids multi-step protection/deprotection sequences, achieving 70–75% yield after column purification.

Optimization of Reaction Parameters

Key parameters include:

  • Temperature : Reactions at 85°C minimize side-product formation.

  • Catalyst loading : 2–5 mol% Pd(dppf)Cl₂ ensures cost-effectiveness.

  • Solvent system : A 9:1 dioxane/water ratio enhances solubility of inorganic bases like Na₂CO₃.

One-Pot Tandem Cyclization-Borylation Strategy

In Situ Pyrazole Formation

This innovative approach combines pyrazole cyclization and boronylation in a single reactor. 3-Aminophenylboronic acid reacts with acetylacetone and methylhydrazine in ethanol under reflux, forming the pyrazole ring directly on the phenyl backbone. The reaction is driven by the nucleophilic attack of hydrazine on the diketone, followed by dehydration.

Boron Source and Workup

After cyclization, isopropoxyboronic acid pinacol ester is added to the same pot, and the mixture is stirred at −50°C with n-BuLi to install the boronate group. This one-pot method reduces purification steps and achieves 65–70% overall yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Diazotization-Borylation80–90>95High regioselectivity, scalableMulti-step, cryogenic conditions
C–H Borylation70–7590–92Fewer steps, no protecting groupsRequires specialized catalysts
One-Pot Tandem65–7085–88Streamlined process, cost-effectiveModerate yield, side-product formation

Critical Reaction Parameters and Troubleshooting

Temperature Control in Diazotization

Maintaining 0–5°C during diazotization is crucial to prevent diazonium salt decomposition. Exceeding 5°C leads to tar formation and reduced yields.

Catalyst Selection in Suzuki Coupling

Pd(PPh₃)₄ outperforms PdCl₂(PPh₃)₂ in coupling efficiency (90% vs. 75% conversion) due to superior oxidative addition kinetics.

Solvent Polarity in Boronylation

Polar aprotic solvents like THF stabilize the lithium intermediate during boronylation, whereas ethereal solvents like DME improve catalyst solubility in Suzuki reactions.

Scalability and Industrial Feasibility

The diazotization-borylation route is most amenable to large-scale production, with demonstrated kilogram-scale syntheses in patent literature . In contrast, the one-pot method requires further optimization to address exothermicity during cyclization.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the primary applications of [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]boronic acid is in the development of anticancer agents. Research has demonstrated its effectiveness as a key intermediate in synthesizing compounds that inhibit cancer cell growth. For instance, studies have shown that derivatives of this boronic acid can induce cell cycle arrest and promote DNA damage in renal cancer cell lines, indicating potential for targeted cancer therapies .

Case Study: Inhibition of Cancer Cell Lines

A study focused on the synthesis of boronic acid-containing compounds revealed potent inhibition of renal cancer and leukemia cell lines. The lead candidates exhibited significant activity by inducing DNA damage via the upregulation of p-H2AX, showcasing the compound's potential in cancer treatment .

CompoundCancer Cell LineIC50 (µM)Mechanism
HSD1791Caki-10.5DNA Damage Induction
HSD1400Renal Cancer0.7Cell Cycle Arrest

Organic Synthesis

Suzuki Coupling Reactions

This compound is widely utilized in Suzuki coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This compound serves as a versatile building block for synthesizing various organic molecules, including pharmaceuticals and agrochemicals.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of appropriate halides with boronic acids under palladium catalysis. This method allows for the introduction of diverse functional groups, enhancing the compound's utility in complex molecule construction .

Chemical Sensing

Biosensors Development

The unique properties of this compound make it suitable for developing chemical sensors that detect specific biomolecules. Its ability to form reversible covalent bonds with diols allows for selective sensing applications in diagnostics and environmental monitoring.

Case Study: Sensor Design

Recent advancements have led to the creation of sensors utilizing this boronic acid derivative to detect glucose levels in biological samples. The sensor's high sensitivity and specificity demonstrate its potential for real-time monitoring in clinical settings .

Material Science

Organic Electronics

In material science, this compound is employed in the fabrication of organic semiconductors. Its incorporation into electronic devices contributes to improved flexibility and efficiency, making it an essential component in the development of next-generation electronic materials.

Catalysis

Catalytic Applications

This compound also plays a significant role in catalysis, particularly in facilitating reactions crucial for organic synthesis. Its ability to enhance reaction efficiency and selectivity has made it valuable in various catalytic processes, including cross-coupling reactions and other transformations essential in synthetic chemistry .

Mechanism of Action

The mechanism of action of [3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity . This interaction is crucial in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues in the Pyrazole-Boronic Acid Family

Table 1: Key Structural Analogues
Compound Name CAS Number Substituent Features Purity Key References
[3-(1-Methyl-1H-pyrazol-3-yl)phenyl]boronic acid - Phenyl + 3-(1-methylpyrazole) 95%
(1-Methyl-1H-pyrazol-3-yl)boronic acid 869973-96-6 Pyrazole without phenyl group -
(1-Methyl-1H-pyrazol-4-yl)boronic acid 847818-55-7 Pyrazole positional isomer (4-position) 97%
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid 344591-91-9 Pyrazole with CF3 substitution 97%
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid - Phenyl + methoxyethyl-phenoxy group -

Key Observations :

  • Positional Isomerism : The substitution position on the pyrazole ring (e.g., 3- vs. 4-position) alters steric and electronic properties, affecting reactivity and binding affinity .
  • Functional Group Modifications : Trifluoromethyl (CF3) groups enhance lipophilicity and metabolic stability, as seen in CAS 344591-91-9 .
  • Phenyl vs. Non-Phenyl Backbones: The phenyl group in the target compound may improve π-π stacking interactions in enzyme binding compared to pyrazole-only derivatives .
Table 2: Comparative Bioactivity Data
Compound Type Target Enzyme/Application IC50/Ki Value Key Findings References
This compound Not reported - Likely β-lactamase/HDAC inhibition (inferred)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal HDAC (MoRPD3) 1 µM Superior to trichostatin A at lower doses
6-Hydroxynaphthalen-2-yl boronic acid Antiproliferative activity 0.1969 µM High potency in cell viability assays
3-Nitrophenyl boronic acid AmpC β-lactamase Ki = 0.8 µM Strong inhibition via nitro group interaction

Key Observations :

  • Enzyme Inhibition : Pyrazole-phenyl boronic acids may mimic the inhibitory profile of phenyl boronic acids (e.g., 3-nitrophenyl boronic acid), where substituents dictate binding specificity .
  • Antiproliferative Effects : Hydrophobic substituents (e.g., naphthalene in ) enhance activity, but solubility issues in RPMI medium limit some derivatives (e.g., [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) .

Key Observations :

  • Synthetic Routes : Most pyrazole boronic acids are synthesized via palladium-catalyzed cross-coupling, with yields influenced by substituent bulkiness .
  • Solubility: Pyrazole derivatives generally exhibit better solubility in organic solvents (e.g., ethanol, DMSO) compared to purely aromatic boronic acids like PBA .

Biological Activity

[3-(1-Methyl-1h-pyrazol-3-yl)phenyl]boronic acid is a boronic acid derivative known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with active site residues of enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity, making it a valuable tool in biochemical assays and drug design.

Antitumor Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects against key oncogenic pathways, including BRAF(V600E) and EGFR. Specifically, this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antifungal and Antibacterial Properties

Research indicates that certain pyrazole derivatives possess antifungal and antibacterial activities. In vitro assays have shown that compounds related to this compound can inhibit the growth of various pathogenic fungi and bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural characteristics. The unique substitution pattern of the pyrazole ring enhances its reactivity and biological activity compared to other boronic acid derivatives. Understanding these relationships is crucial for the rational design of new therapeutic agents .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of pyrazole derivatives in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The results indicated that compounds with bromine or chlorine substituents exhibited enhanced cytotoxic effects, especially when combined with standard chemotherapy agents like doxorubicin. This synergy highlights the potential of this compound in combination therapies .

Study 2: Enzyme Inhibition

In another investigation, this compound was tested as an inhibitor of specific kinases involved in cancer progression. The compound demonstrated potent inhibition of kinase activity, leading to reduced cell viability in treated cancer cells. These findings support its role as a promising candidate for targeted cancer therapy .

Data Summary

Activity Target Effect Reference
AntitumorBRAF(V600E), EGFRInhibition of cell growth
AntifungalVarious pathogenic fungiGrowth inhibition
Enzyme InhibitionSpecific kinasesReduced enzymatic activity

Q & A

Q. How to reconcile discrepancies between computational mutagenicity predictions and experimental Ames test results?

  • Case Example : A boronic acid flagged in silico may show no mutagenicity in vitro due to detoxification via conjugation (e.g., glutathione adducts). Validate with metabolic incubation studies (e.g., S9 liver fractions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.